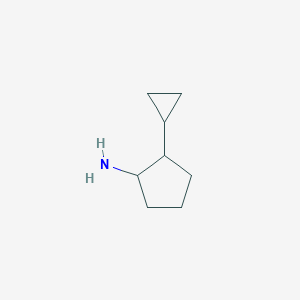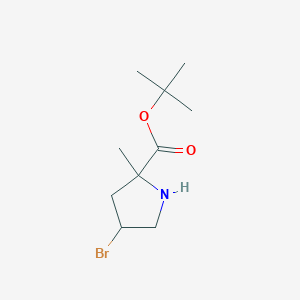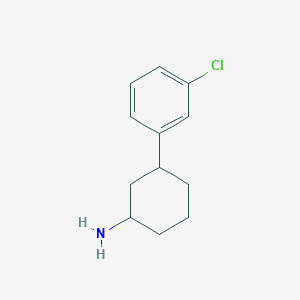
3-(3-Chlorophenyl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H16ClN It is a derivative of cyclohexanamine, where a chlorine atom is substituted at the third position of the phenyl ring attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3-chlorophenyl magnesium bromide, followed by reductive amination. The process can be summarized as follows:
Formation of Grignard Reagent: 3-Chlorophenyl bromide reacts with magnesium in dry ether to form 3-chlorophenyl magnesium bromide.
Addition to Cyclohexanone: The Grignard reagent is then added to cyclohexanone, resulting in the formation of 3-(3-chlorophenyl)cyclohexanol.
Reductive Amination: The alcohol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(3-Chlorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and producing analgesic or anesthetic effects.
相似化合物的比较
Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, known for its anesthetic properties.
Phencyclidine (PCP): 1-(1-Phenylcyclohexyl)piperidine, known for its dissociative anesthetic effects.
Methoxetamine (MXE): 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone, a derivative of ketamine with similar effects.
Uniqueness
3-(3-Chlorophenyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its chlorine substitution on the phenyl ring can influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.
属性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16ClN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10,12H,2,4,6,8,14H2 |
InChI 键 |
PQUXWNIBHDPXRE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)N)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-Methyl-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13224378.png)
amine](/img/structure/B13224382.png)
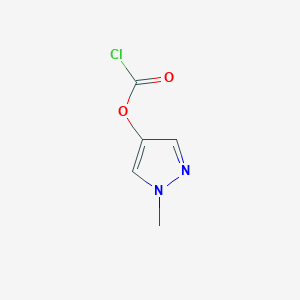
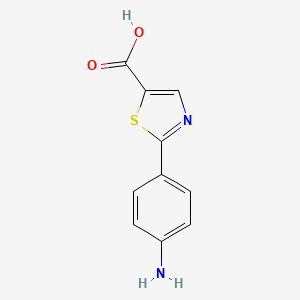
![5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13224397.png)

![3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrate](/img/structure/B13224409.png)

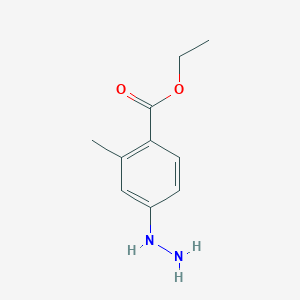

![N-[2-(Morpholin-4-YL)ethyl]thiolan-3-amine](/img/structure/B13224436.png)
![3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13224444.png)
